molecular formula C7H15NO B13905172 [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol

[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol

Cat. No.: B13905172
M. Wt: 129.20 g/mol
InChI Key: JJORCXGBWIYVCK-ZETCQYMHSA-N
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Description

[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the reaction of a suitable precursor, such as a substituted cyclohexylamine, with maleic anhydride to form an intermediate, which is then cyclized to yield the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound often employs batch synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-throughput screening methods to identify efficient catalysts and reaction conditions that maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted pyrrolidine derivatives, each with unique biological properties .

Scientific Research Applications

[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, docking studies have shown that the compound can bind to the podophyllotoxin pocket of gamma tubulin, which is involved in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S)-1,2-dimethylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

JJORCXGBWIYVCK-ZETCQYMHSA-N

Isomeric SMILES

C[C@]1(CCCN1C)CO

Canonical SMILES

CC1(CCCN1C)CO

Origin of Product

United States

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